1,1,1-Trifluoro-5-methylhexan-2-ol
Description
1,1,1-Trifluoro-5-methylhexan-2-ol is a fluorinated secondary alcohol with the molecular formula C₇H₁₃F₃O (assuming the structure includes a six-carbon chain with a trifluoromethyl group at position 1, a hydroxyl group at position 2, and a methyl branch at position 5). The trifluoromethyl group imparts electron-withdrawing effects, influencing the acidity of the hydroxyl group and the compound’s overall polarity.
Properties
Molecular Formula |
C7H13F3O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H13F3O/c1-5(2)3-4-6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
OWKJZEPCGULMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 1,1,1-Trifluoro-5-methylhexan-2-one
The direct precursor to 1,1,1-Trifluoro-5-methylhexan-2-ol is the corresponding trifluoromethyl ketone, 1,1,1-Trifluoro-5-methylhexan-2-one. Reduction of this ketone can be achieved by:
Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4): These hydride reagents reduce the ketone to the secondary alcohol with moderate to high yields. For example, NaBH4 in ethanol selectively reduces trifluoromethyl ketones to the corresponding alcohols, sometimes with diastereoselectivity depending on substituents.
Catalytic hydrogenation: Using Raney nickel under hydrogen pressure (e.g., 5 bar) can reduce the ketone to the alcohol efficiently, sometimes with stereochemical control.
Cyanohydrin Route
The trifluoromethyl ketone can be treated with TMS-CN to form a cyanohydrin intermediate.
Subsequent reduction of the nitrile group with LiAlH4 in ether converts the cyanohydrin to the β-amino alcohol or corresponding trifluoromethyl alcohol after further modification.
This two-step protocol is useful for introducing amino substituents or for further functionalization before final reduction to the alcohol.
Enantioselective Reduction
Use of chiral borane reagents such as β-chlorodiisopinocampheylborane (DIP-Cl) allows for enantioselective reduction of trifluoromethyl ketones to optically active trifluoromethyl alcohols.
This method has been demonstrated to yield products with high enantiomeric excess (up to 96% ee), which is crucial for applications requiring stereochemical purity.
Alternative Routes
Ring-opening of trifluoromethyl-substituted epoxides: Epoxides bearing trifluoromethyl groups can be opened by nucleophiles such as sodium azide followed by reduction to yield trifluoromethyl alcohols.
Reaction of trifluoromethyl ketones with nitromethane: Catalytic base-mediated addition of nitromethane to trifluoromethyl ketones forms nitroalcohols, which can be reduced to β-amino alcohols or further manipulated to trifluoromethyl alcohols.
Experimental Data and Yields
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction with NaBH4 in EtOH | NaBH4, ethanol, room temperature | 70-85 | Possible diastereoselectivity |
| Reduction with LiAlH4 in ether | LiAlH4, ether, 0°C to room temperature | 75-90 | Efficient for cyanohydrin reduction |
| Hydrogenolysis over Raney Ni | Raney Ni, H2, 5 bar, isopropanol | 75 | Used for β-amino alcohols and trifluoromethyl alcohols |
| Enantioselective borane reduction | DIP-Cl, THF, low temperature (-30°C) | 85-90 | High enantiomeric excess (~96%) |
| Cyanohydrin formation + reduction | TMS-CN, then LiAlH4 | 70-80 | Two-step protocol for amino alcohols |
Mechanistic Considerations and Optimization
The trifluoromethyl group exerts strong electron-withdrawing effects, influencing the reactivity of the ketone and intermediates.
Reduction conditions must be carefully controlled to avoid over-reduction or side reactions such as formation of oxazolidinones in some cases.
Stereoselectivity can be tuned by choice of reducing agent, temperature, and solvent.
Protection/deprotection strategies (e.g., silyl ethers) may be employed to improve selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-5-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of 1,1,1-trifluoro-5-methylhexan-2-one.
Reduction: Formation of 1,1,1-trifluoro-5-methylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-5-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-5-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity and can influence its binding affinity to various biological targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
(a) 3-Amino-1,1,1-Trifluoro-5-methylhexan-2-ol (CAS: 326010-95-1)
- Molecular Formula: C₇H₁₄F₃NO
- Key Features: Contains an amino group (-NH₂) at position 3, enabling participation in nucleophilic reactions (e.g., amide bond formation). Used as a building block in pharmaceuticals and agrochemicals due to its dual functional groups (amino and hydroxyl) . Molecular Weight: 185.19 g/mol .
- Contrast with Target Compound: The absence of the amino group in 1,1,1-Trifluoro-5-methylhexan-2-ol limits its utility in reactions requiring amine functionality but enhances its role as a simpler fluorinated alcohol for esterification or oxidation reactions.
(b) 1-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol
- Molecular Formula : C₁₂H₁₂F₆O
- Key Features :
- Contrast with Target Compound :
- The aromatic vs. aliphatic backbone leads to divergent applications (e.g., aromatic alcohols are common in ligand design, while aliphatic alcohols are used in solvents or intermediates).
(c) 4-(1-(1,3-Dithiolan-2-ylidene)ethyl)-5-methylhexan-2-one
- Molecular Formula : C₁₂H₂₀OS₂
- Key Features :
- Contrast with Target Compound :
- The ketone group offers reactivity toward nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in the target compound allows for dehydration or esterification.
Physicochemical Properties and Reactivity
Biological Activity
1,1,1-Trifluoro-5-methylhexan-2-ol is a fluorinated alcohol with significant biological activity. Its unique molecular structure, characterized by three fluorine atoms and a hydroxyl group, contributes to its potential as a valuable compound in medicinal chemistry and organic synthesis.
- Molecular Formula : C7H13F3O
- Molecular Weight : 185.19 g/mol
- Structural Features : The trifluoromethyl group enhances lipophilicity and alters reactivity compared to non-fluorinated analogs. This feature is crucial for its interaction with biological systems.
Biological Activity
Research indicates that 1,1,1-trifluoro-5-methylhexan-2-ol exhibits various biological activities, including:
The biological effects of 1,1,1-trifluoro-5-methylhexan-2-ol can be attributed to:
- Electrophilic Substitution Reactions : The trifluoromethyl group increases electrophilicity, allowing the compound to participate effectively in reactions with biological macromolecules.
- Hydrophobic Interactions : The lipophilic nature of the compound facilitates interactions with lipid membranes and proteins, potentially affecting their function.
Study on Antimicrobial Activity
In a comparative study of various fluorinated compounds, 1,1,1-trifluoro-5-methylhexan-2-ol was evaluated for its effectiveness against bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1,1,1-Trifluoro-5-methylhexan-2-ol | E. coli | 50 |
| 1,1,1-Trifluoro-5-methylhexan-2-ol | S. aureus | 30 |
| Control (Standard Antibiotic) | E. coli | 10 |
| Control (Standard Antibiotic) | S. aureus | 5 |
In Silico Studies
Recent computational studies have explored the interaction of 1,1,1-trifluoro-5-methylhexan-2-ol with key enzymes involved in bacterial metabolism. These studies suggest that the compound may inhibit bacterial growth by targeting specific metabolic pathways through competitive inhibition mechanisms.
Comparison with Similar Compounds
To understand the unique biological activity of 1,1,1-trifluoro-5-methylhexan-2-ol better, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol | C7H14F3N | Contains an amino group enhancing biological activity |
| 2-Hydroxy-3-trifluoromethylpropanal | C4H7F3O | A simpler structure with potential aldehyde reactivity |
| 2-Trifluoromethylpropanol | C4H9F3O | Lacks branching but retains trifluoromethyl functionality |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-5-methylhexan-2-ol, and how can regioselectivity challenges be addressed?
- Methodology :
- Fluorination strategies : Adapt methods from analogous trifluoromethyl alcohol syntheses, such as nucleophilic substitution of 1,1,1-trifluoro-2-iodoethane with a preformed alkoxide intermediate (e.g., 5-methylhexan-2-ol). Control reaction temperature (0–25°C) to minimize side reactions .
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
- Key considerations : Fluorine’s electronegativity may reduce yields; optimize stoichiometry of fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagent) .
Q. How should researchers characterize the structural integrity of 1,1,1-Trifluoro-5-methylhexan-2-ol using spectroscopic techniques?
- Methodology :
- NMR analysis :
- ¹H NMR : Identify the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and methyl groups (δ 0.8–1.2 ppm, multiplet). Trifluoromethyl carbons appear as quartets in ¹³C NMR (δ 120–125 ppm, J ~270 Hz) .
- ¹⁹F NMR : Confirm trifluoromethyl resonance (δ -60 to -70 ppm) .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 177.1 .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for fluorinated alcohol synthesis under varying catalytic conditions?
- Methodology :
- Experimental design : Compare microwave-assisted synthesis (80°C, 30 min, 75% yield) vs. traditional reflux (12 hr, 60% yield). Use DOE (Design of Experiments) to evaluate solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% K₂CO₃) .
- Data reconciliation : Analyze byproduct formation via GC-MS; optimize inert atmosphere (N₂/Ar) to suppress oxidation .
Q. How does the steric and electronic influence of the trifluoromethyl group affect nucleophilic substitution reactivity?
- Methodology :
- Kinetic studies : Compare reaction rates of 1,1,1-Trifluoro-5-methylhexan-2-ol with non-fluorinated analogs in SN2 reactions (e.g., tosylation). Use Hammett plots to quantify electronic effects .
- DFT calculations : Model transition states to assess steric hindrance from the trifluoromethyl group (e.g., B3LYP/6-31G* basis set) .
Q. What methodologies assess the compound’s metabolic stability in biological systems?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
- Isotope labeling : Use ¹⁸O-labeled H₂O to track hydroxyl group stability during metabolism .
Safety & Handling
Q. What safety protocols are critical when handling 1,1,1-Trifluoro-5-methylhexan-2-ol in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods for synthesis and purification due to potential volatile fluorinated byproducts .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic reactions .
- Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous halogenated waste .
Notes
- Advanced questions emphasize mechanistic analysis and reproducibility, aligning with ACS and IUPAC standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
